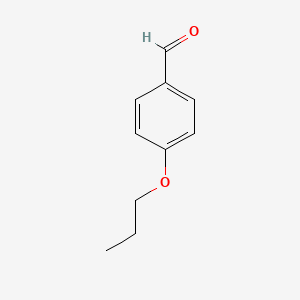

4-Propoxybenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 4-Propoxybenzaldehyde and its derivatives often involves nucleophilic substitution reactions, where the fluorine atom in a fluorobenzaldehyde compound can be substituted with amines under specific conditions, including convection heating and microwave irradiation (Nurkenov et al., 2013). Another example includes the transformation of pentafluorobenzaldehyde into various aryloxy tetrafluorobenzaldehydes via nucleophilic substitution in the presence of inorganic fluorides, showcasing the chemical's adaptability in reaction conditions and the introduction of diverse substituents (Gryko et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure of this compound and related compounds often employ density functional theory (DFT) to optimize geometry and predict vibrational frequencies, NMR chemical shifts, and electronic properties. For instance, studies have detailed the optimized structure and electronic properties of 4-methoxybenzaldehyde, a similar compound, indicating the importance of C-H⋯O intermolecular interactions and π⋯π interactions in stabilizing the crystal structure (Ghalla et al., 2018).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including aldol condensations, cyclization, and oxidation processes. For example, methylbenzaldehydes can be produced from ethanol through sequential aldol condensations, showcasing the compound's utility in synthesizing valuable chemical precursors (Moteki et al., 2016). Additionally, the electro-methoxylation of hydroxybenzaldehydes in methanol highlights the compound's reactivity and potential for forming methoxyquinones, essential in various organic synthesis pathways (Nematollahi & Golabi, 2000).

Physical Properties Analysis

The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents have been studied to understand better the physical properties of similar compounds, including this compound. Such studies are crucial for the purification process and optimization conditions for further chemical transformations (Wang, Xu, & Xu, 2017).

Chemical Properties Analysis

This compound exhibits diverse chemical behavior, participating in redox-neutral annulations, N-alkylation, and cyclization reactions. These reactions highlight its utility in synthesizing complex molecular structures, such as indole-fused benzodiazepines, showcasing the compound's applicability in medicinal chemistry and drug synthesis (Paul et al., 2020).

Scientific Research Applications

Solubility and Solution Thermodynamics

4-Hydroxybenzaldehyde, a closely related compound to 4-Propoxybenzaldehyde, has been studied for its solubility and solution thermodynamics in various organic solvents. This research is important for understanding the purification processes and optimization conditions for its derivatives, potentially including this compound (Wang, Xu, & Xu, 2017).

Intermolecular Interactions and Molecular Docking

Studies on 4-methoxybenzaldehyde, which shares structural similarities with this compound, reveal insights into its structural and electronic properties, intermolecular interactions, and its inhibitory activity on enzymes like Tyrosinase. Such research can provide a foundational understanding for the applications of this compound in biochemical contexts (Ghalla, Issaoui, Bardak, & Atac, 2018).

Synthetic Applications in Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, including those similar to this compound, have been explored as linkers for solid phase organic synthesis. This application is significant for developing new synthetic methodologies and for producing a variety of compounds (Swayze, 1997).

Electrochemical Characterization and Applications

Research involving derivatives of benzaldehydes, including those structurally related to this compound, has been conducted in the context of electrochemical characterization. These studies are crucial for developing new materials with potential applications in sensors, catalysis, and energy storage (Garcia, Pauli, & Ortiz, 2001).

Nonlinear Optical Properties and Binding Activities

The nonlinear optical properties and binding activities of benzaldehyde derivatives provide insights into the potential of this compound in photonic and electronic applications. Such studies can inform the design of materials with specific optical properties (Anbu, Vijayalakshmi, Karthick, Tandon, & Narayana, 2017).

Mechanism of Action

Target of Action

The primary target of 4-Propoxybenzaldehyde is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment found in many organisms. The inhibition of tyrosinase can lead to a decrease in melanin production .

Mode of Action

This compound acts as a competitive inhibitor of tyrosinase . This means that it competes with the natural substrate of the enzyme for the active site, thereby reducing the enzyme’s activity. When this compound binds to the active site of tyrosinase, it prevents the enzyme from catalyzing its natural reaction, thus inhibiting the production of melanin .

Biochemical Pathways

The main biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting tyrosinase, this compound disrupts the normal function of this pathway, leading to a decrease in melanin production .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . This can result in cellular effects such as changes in pigmentation.

properties

IUPAC Name |

4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXZWMCBNMMYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063991 | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5736-85-6 | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PROPOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW6V9S3I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

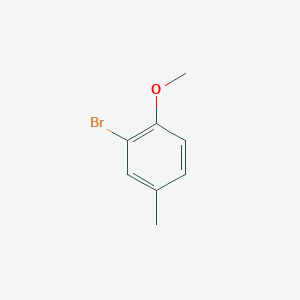

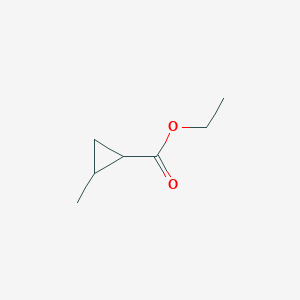

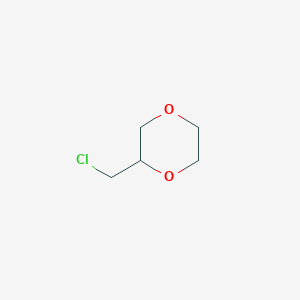

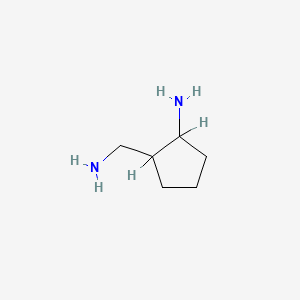

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

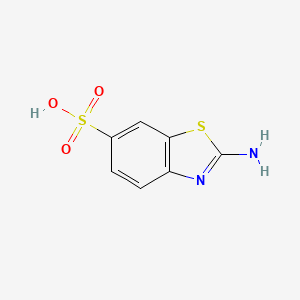

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques are valuable for identifying 4-propoxybenzaldehyde?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying this compound. [] Both proton (1H) and carbon-13 (13C) NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) spectra, provide crucial structural information. [] Analyzing these spectra allows researchers to determine the compound's structure and confirm its identity. []

Q2: Can this compound be used to synthesize other compounds with biological activity?

A2: Yes, this compound can act as a starting material in synthesizing biologically active molecules. For instance, it reacts with α-Tetralone via a Claisen–Schmidt condensation to yield (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one. [] This resulting α-tetralone condensate has shown promising antioxidant, antidiabetic, and anti-inflammatory properties in vitro. []

Q3: What computational chemistry techniques have been employed to study this compound derivatives?

A3: Computational studies have been conducted on derivatives like (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one. [] Researchers have employed methods such as HOMO-LUMO energy calculations, molecular electrostatic potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, nonlinear optical (NLO) property prediction, topological charge distribution analysis, and Mulliken population analysis. [] These computational approaches provide insights into electronic properties, reactivity, and intermolecular interactions of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)